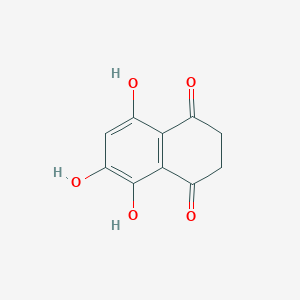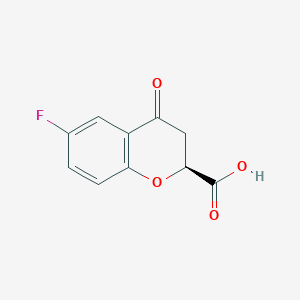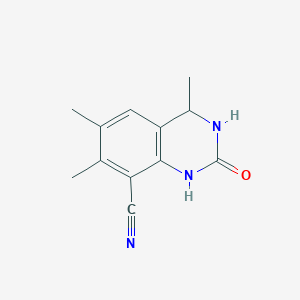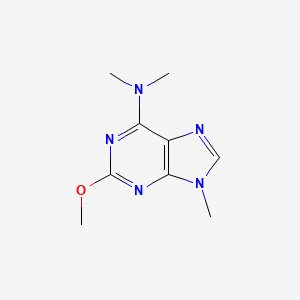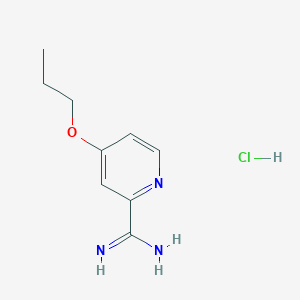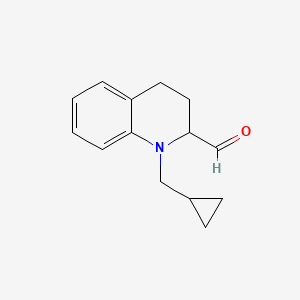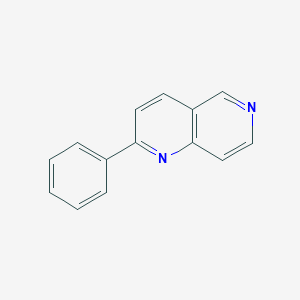![molecular formula C15H15N B11893051 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine CAS No. 62736-77-0](/img/structure/B11893051.png)
1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine is a chemical compound with the molecular formula C15H15N. It is a derivative of indeno[2,1-c]pyridine, characterized by the presence of three methyl groups at positions 1, 4, and 6 on the indeno[2,1-c]pyridine skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,6-trimethylbenzaldehyde with pyridine derivatives can lead to the formation of the desired compound . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the indeno[2,1-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine can be compared with other similar compounds, such as:
1,4,7-Trimethyl-9H-indeno[2,1-c]pyridine: Differing by the position of the methyl group at position 7 instead of 6.
9H-Indeno[2,1-c]pyridin-9-one: Featuring a ketone group at position 9.
9H-Indeno[2,1-c]pyridine: Lacking the methyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
62736-77-0 |
|---|---|
Fórmula molecular |
C15H15N |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
1,4,6-trimethyl-9H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C15H15N/c1-9-4-5-12-7-13-11(3)16-8-10(2)15(13)14(12)6-9/h4-6,8H,7H2,1-3H3 |
Clave InChI |
NEIYZGBJZVEFNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC3=C2C(=CN=C3C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


